7-Chloronaphthalene-2-sulfonic acid
Overview
Description
7-Chloronaphthalene-2-sulfonic acid is a chemical compound with the molecular formula C10H7ClO3S . It is used in various applications, including laboratory chemicals .
Molecular Structure Analysis
The molecular structure of 7-Chloronaphthalene-2-sulfonic acid consists of a naphthalene ring with a chlorine atom substituted at the 7th position and a sulfonic acid group at the 2nd position .Scientific Research Applications
Sulfonation of Naphthalene Derivatives: The sulfonation of naphthalene derivatives, including chloronaphthalenes, is studied for understanding reactivity orders and chemical processes. 7-Chloronaphthalene-2-sulfonic acid can be a product or intermediate in these reactions, which are fundamental in organic chemistry and industrial processes (Cerfontain et al., 1994).
Synthesis Methods: Research has been conducted on the synthesis of chloronaphthalenes from various precursors, which may include 7-Chloronaphthalene-2-sulfonic acid as an intermediate or target molecule. These synthesis methods are important for producing specialized chemicals (Prugh et al., 1989).
Photooxidation Studies: Studies on the photooxidation of aromatic sulfonic acids, including naphthalenesulfonic acids, provide insights into their chemical behavior under specific conditions. This is relevant in environmental chemistry and degradation studies of organic compounds (Kimura & Ogata, 1983).
Preparation of Sulfonated Membranes: Research on the indirect sulfonation of polymers for the preparation of proton exchange membranes in fuel cells has applications in energy technology. Sulfonic acid derivatives like 7-Chloronaphthalene-2-sulfonic acid could play a role in these processes (Sánchez-Luna et al., 2022).
Nitration Studies: The nitration of chloronaphthalene sulfonic acids has been researched, which is significant in the field of organic synthesis and the creation of complex molecules (Bassilios et al., 2010).
Metal Complex Synthesis: Studies on the synthesis of metal complexes using sulfonic acids provide insights into coordination chemistry and material science applications. Chloronaphthalene sulfonic acids might be used as ligands in such complexes (Sun et al., 2004).
Proton Exchange Membrane Materials: Research on polymers containing sulfonic acid groups for proton exchange membrane materials in fuel cells demonstrates the application of sulfonic acid derivatives in clean energy technologies (Kim et al., 2006).
Electrochemical Properties: Studies on the electrochemical synthesis and properties of polymers from amino-substituted naphthalene sulfonic acids indicate the relevance of such compounds in electrochemistry and sensor technologies (Geto & Brett, 2016).
Safety and Hazards
Future Directions
properties
IUPAC Name |
7-chloronaphthalene-2-sulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO3S/c11-9-3-1-7-2-4-10(15(12,13)14)6-8(7)5-9/h1-6H,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFQBQBIFQCKSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)Cl)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20601679 | |
Record name | 7-Chloronaphthalene-2-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20601679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloronaphthalene-2-sulfonic acid | |
CAS RN |
102878-15-9 | |
Record name | 7-Chloro-2-naphthalenesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102878-15-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Chloronaphthalene-2-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20601679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.